4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
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Description
4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
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Scientific Research Applications
Mixed Ligand Complexes
A study by Mundwiler et al. (2004) explores mixed ligand fac-tricarbonyl complexes, including compounds with imidazole and 1H-imidazole-4-carboxylic acid, which are similar in structure to the chemical . This research suggests potential applications in labeling bioactive molecules, indicating a broad scope of scientific utility for these compounds in fields like biochemistry and pharmaceuticals (Mundwiler et al., 2004).
Synthesis of Imidazo[1,2-a]pyridines and Indoles
Khalafy et al. (2002) discuss the synthesis of compounds related to imidazopyridines and indoles, including 4-methoxyphenyl derivatives. The study highlights the chemical transformations leading to these compounds, which could be relevant in synthesizing variants of the chemical , especially in the context of medicinal chemistry (Khalafy et al., 2002).
Anti-Alzheimer's Agents
A 2020 study by Gupta et al. focuses on the synthesis and evaluation of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives as potential anti-Alzheimer's agents. The research includes the design of analogs based on the compound donepezil, suggesting that similar structures, including the one , could be explored for their therapeutic potential in neurodegenerative diseases (Gupta et al., 2020).
Reductive Amination in Organic Synthesis
Wei et al. (2019) developed an iron-catalyzed method for the reductive amination of carbonyl derivatives with ω-amino fatty acids. This method includes the synthesis of pyrrolidines, piperidines, and azepanes, indicating potential applications in organic synthesis and pharmaceutical research for compounds structurally similar to the one (Wei et al., 2019).
Crystal Structure Analysis
Dhanalakshmi et al. (2018) conducted a study on imidazo[1,2-a]pyridine derivatives, focusing on their crystal structure and Hirshfeld surface analysis. This study provides insights into the structural properties of compounds with imidazo[1,2-a]pyridine derivatives, which could be useful in the study of similar compounds, including the one (Dhanalakshmi et al., 2018).
Properties
IUPAC Name |
4-[4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-4-2-3-18(12-19)25-14-17(11-20(25)26)21(27)24-8-5-16(6-9-24)13-23-10-7-22-15-23/h2-4,7,10,12,15-17H,5-6,8-9,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUHGHSAZUFXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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